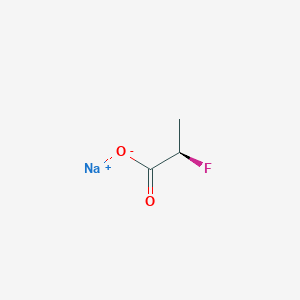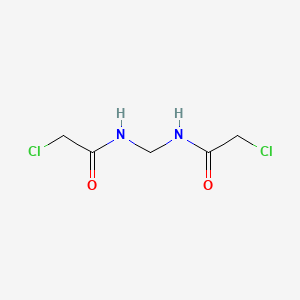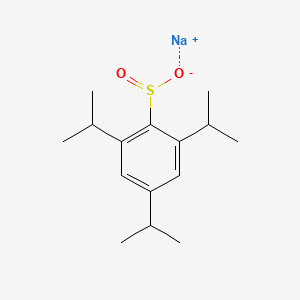
sodium (2R)-2-fluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2R)-2-fluoropropanoate, or 2-Fluoropropanoic acid (2-FPA), is an organic compound with the chemical formula C3H5FO2. It is a colorless, water-soluble solid that is used in a variety of scientific and industrial applications. It is a versatile molecule that can be used for a variety of synthetic and analytical purposes. 2-FPA is a common reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals. In addition, 2-FPA has been used in the synthesis of a number of biologically active compounds, such as the anticoagulant heparin.
Mecanismo De Acción
2-FPA is a versatile molecule that can be used as a reagent in a variety of organic reactions. In organic synthesis, 2-FPA acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. In addition, 2-FPA can act as a leaving group, allowing for the formation of new bonds between substrates.
Biochemical and Physiological Effects
2-FPA has been studied for its potential biochemical and physiological effects. Studies have shown that 2-FPA can inhibit the activity of enzymes involved in the metabolism of fatty acids, and can also inhibit the activity of enzymes involved in the metabolism of carbohydrates. In addition, studies have shown that 2-FPA can inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-FPA is a versatile molecule that can be used in a variety of laboratory experiments. It is a relatively inexpensive reagent, and is relatively easy to handle and store. In addition, 2-FPA is highly water-soluble, and can be used in a variety of aqueous solutions. However, 2-FPA is a relatively weak nucleophile, and its reactivity can be limited in some cases.
Direcciones Futuras
There are a number of potential future directions for the use of 2-FPA in scientific research. 2-FPA could be used in the synthesis of new pharmaceuticals and other industrial chemicals, as well as in the synthesis of new fluorescent probes for the detection and quantification of biomolecules. In addition, 2-FPA could be used in the development of new analytical methods for the analysis of proteins, carbohydrates, and nucleic acids. Finally, 2-FPA could be used in the development of new inhibitors of enzymes involved in the metabolism of fatty acids, carbohydrates, and proteins.
Métodos De Síntesis
2-FPA can be synthesized by several methods, including the reaction of sodium hydroxide with 2-fluoroethanol, the reaction of 2-fluoroethanol with sodium hypochlorite, and the reaction of sodium hypochlorite with 2-fluorobutane. The most common method for the synthesis of 2-FPA is the reaction of sodium hydroxide with 2-fluoroethanol. In this reaction, the sodium hydroxide reacts with the 2-fluoroethanol to form 2-FPA and sodium fluoride.
Aplicaciones Científicas De Investigación
2-FPA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other industrial chemicals, and as a reactant in the synthesis of biologically active compounds. In addition, 2-FPA is used in the synthesis of a number of fluorescent probes, which are used to detect and quantify various biomolecules. 2-FPA is also used as a reagent in the analysis of proteins, carbohydrates, and nucleic acids.
Propiedades
IUPAC Name |
sodium;(2R)-2-fluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYHENABJMJFTR-HSHFZTNMSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)





![sodium [(3-methylphenyl)carbamothioyl]sulfanide](/img/structure/B6612239.png)

